2,3-Dibromo-5-(trifluoromethyl)pyridine
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Overview
Description
2,3-Dibromo-5-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H2Br2F3N It is characterized by the presence of two bromine atoms and a trifluoromethyl group attached to a pyridine ring
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines are used in the synthesis of several crop-protection products .
Result of Action
It is known that trifluoromethylpyridines have been used in the protection of crops from pests .
Preparation Methods
The synthesis of 2,3-Dibromo-5-(trifluoromethyl)pyridine typically involves the bromination of 5-(trifluoromethyl)pyridine. One common method includes the direct bromination of 5-(trifluoromethyl)pyridine using bromine in the presence of a catalyst. The reaction conditions often involve maintaining a controlled temperature to ensure selective bromination at the desired positions on the pyridine ring . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,3-Dibromo-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated pyridine derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions with boronic acids produce biaryl compounds.
Scientific Research Applications
2,3-Dibromo-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2,3-Dibromo-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has chlorine atoms instead of bromine, which can affect its reactivity and applications.
2-Bromo-5-(trifluoromethyl)pyridine:
5-(Trifluoromethyl)pyridine: Lacking halogen substituents, this compound is less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its combination of bromine and trifluoromethyl groups, which confer distinct chemical and physical properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
2,3-dibromo-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDFUURRDIAINQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650462 |
Source
|
Record name | 2,3-Dibromo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79623-38-4 |
Source
|
Record name | 2,3-Dibromo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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